molecular formula C31H34N2O7 B1203028 Manumycin F

Manumycin F

Cat. No. B1203028
M. Wt: 546.6 g/mol
InChI Key: SSHVAUUEPNULMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manumycin F is a natural product found in Streptomyces and Streptomyces nodosus with data available.

Scientific Research Applications

Antibiotic and Antitumor Properties

Manumycin F, along with its variants Manumycins E and G, is known for its antibiotic properties, particularly against Gram-positive bacteria. Moreover, these compounds exhibit moderate inhibitory effects on the farnesylation of p21 ras protein and demonstrate weak cytotoxic activity against human colon tumor cell HCT-116 (Shu et al., 1994).

Enhancement of Apoptosis in Leukemia Cells

Manumycin A, closely related to Manumycin F, has shown potential in enhancing apoptosis in myeloid leukemia cells when combined with methoxyamine, an inhibitor of base-excision repair. This combination resulted in enhanced apoptosis and inhibited the soft agar clonogenic assay and formazan dye cell viability assay (She et al., 2005).

Inhibitory Effects on Colorectal Cancer

Manumycin has been found to inhibit the proliferation of colorectal cancer cells, both in vitro and in vivo. It induces apoptosis in a dose-dependent manner and decreases the phosphorylation of key proteins in the PI3K-AKT pathway, which are critical for cell survival and proliferation (Zhang et al., 2016).

Impact on MEK and Akt Proteins in Tumor Cells

Manumycin-A (Man-A) can stimulate tumor cell death independently of farnesyltransferases, by inducing reactive oxygen species. This results in the dephosphorylation and cleavage of MEK and Akt, key proteins in cell signaling pathways, leading to tumor cell death (Sears et al., 2007).

Inhibition of Thioredoxin Reductase-1

Manumycin A is a potent inhibitor of mammalian thioredoxin reductase 1 (TrxR-1), a critical enzyme in cell survival. It inhibits TrxR-1 in a time-dependent manner, suggesting a role in inducing oxidative stress within cells (Tuladhar & Rein, 2018).

Inhibition of Growth in Human Pancreatic Cancer Cells

Manumycin inhibits the growth of human pancreatic cancer cells and affects their invasive activity. It seems particularly effective against cells with mutated Ras, a common mutation in many cancers. This suggests its role in targeted cancer therapies (Kainuma et al., 1997).

properties

IUPAC Name

7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHVAUUEPNULMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manumycin F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manumycin F
Reactant of Route 2
Manumycin F
Reactant of Route 3
Manumycin F
Reactant of Route 4
Manumycin F
Reactant of Route 5
Manumycin F
Reactant of Route 6
Manumycin F

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